molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1279696
CAS No.: 517918-95-5
M. Wt: 143.15 g/mol
InChI Key: DRAQIXNADYAISI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 5-position. This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is typically carried out in N-methyl-2-pyrrolidinone at 110°C under a nitrogen atmosphere for 4.5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Substitution Reactions

The nitrile group and positions on the pyrrole ring are reactive sites for nucleophilic and electrophilic substitutions:

Reaction Type Reagents/Conditions Products Application
Nitrile substitutionNaH, R-X (alkyl halides) in DMF5-Alkylated derivativesFunctionalization for drug design
Aromatic brominationNBS (N-bromosuccinimide), AIBN, CCl43-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrilePrecursor for cross-coupling

Oxidation Reactions

The nitrile group and heterocyclic ring undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°CPyrrolo[2,3-b]pyridine-5-carboxylic acid
CrO₃ (Jones reagent)Acetone, 0–5°C5-Oxo-pyrrolo[2,3-b]pyridine derivatives

Oxidation of the nitrile to a carboxylic acid enables further derivatization for bioactive molecules.

Reduction Reactions

The nitrile group is selectively reduced to primary amines or imines:

Reducing Agent Conditions Product
LiAlH₄THF, reflux5-Aminomethyl-pyrrolo[2,3-b]pyridine
H₂/Pd-CEthanol, 50°C, 3 atmPartially saturated ring derivatives

Reduction products serve as intermediates for kinase inhibitors.

Cross-Coupling Reactions

The brominated derivative participates in palladium-mediated couplings:

Coupling Partner Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl-pyrrolo[2,3-b]pyridine-5-carbonitrile78%
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI5-Ethynyl-pyrrolo[2,3-b]pyridine65%

These reactions expand structural diversity for drug discovery .

Hydrolysis of the Nitrile Group

The nitrile undergoes hydrolysis to form amides or carboxylic acids:

Conditions Product
H₂O/H⁺ (acidic)Pyrrolo[2,3-b]pyridine-5-carboxamide
H₂O/OH⁻ (basic)Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Hydrolysis products are pivotal for synthesizing FGFR inhibitors with improved solubility.

Biological Relevance in Drug Development

This compound derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFR1/2/3) by binding to their ATP pockets (IC₅₀: 7–25 nM). Key derivatives include:

  • 5-Amino derivatives : Enhance binding affinity through hydrogen bonding.

  • 5-Carboxylic acid derivatives : Improve pharmacokinetic properties.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
  • 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the treatment of various cancers. Its unique structure, characterized by a fused pyrrole and pyridine ring with a nitrile group, is associated with a range of biological activities. This article discusses its biochemical properties, mechanisms of action, and relevant research findings.

Structural Overview

  • Chemical Formula : C8H5N3
  • Molecular Weight : 155.14 g/mol
  • CAS Number : 517918-95-5

The compound's structure allows it to interact effectively with various biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.

This compound primarily functions as an inhibitor of FGFRs (FGFR1, FGFR2, and FGFR3). The inhibition occurs through:

  • Binding to the ATP-binding pocket of FGFRs.
  • Prevention of phosphorylation of tyrosine residues, which disrupts downstream signaling pathways essential for cell proliferation and survival.

This mechanism highlights its potential as an anti-cancer agent by inducing apoptosis and inhibiting tumor growth.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activities:

  • Inhibition of Cell Proliferation : In breast cancer models, compounds derived from this scaffold significantly inhibited cell growth and induced apoptosis. For example, compound 4h showed IC50 values against FGFRs of 7 nM (FGFR1) and 9 nM (FGFR2), leading to reduced proliferation in 4T1 breast cancer cells .
  • Induction of Apoptosis : Flow cytometry studies revealed that treatment with these compounds resulted in increased apoptotic cell populations through mitochondrial depolarization and caspase activation .

Other Biological Activities

The pharmacological profile of 1H-Pyrrolo[2,3-b]pyridine derivatives extends beyond anticancer effects:

  • Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models .
  • Anti-inflammatory Effects : Compounds have been evaluated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of FGFRs leading to reduced proliferation and apoptosis
AnticonvulsantReduction in seizure frequency in animal models
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialInhibition of bacterial growth in vitro

Case Study: FGFR Inhibition

A study conducted by researchers involved the synthesis and evaluation of various derivatives of this compound. Among these, one derivative exhibited an IC50 value below 1 nM for TNIK inhibition, demonstrating its potential as a therapeutic agent targeting specific pathways involved in cancer progression . The results indicated a concentration-dependent inhibition of IL-2 secretion, suggesting additional immunomodulatory effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between amino-pyrrole precursors and electrophilic reagents. For example:

  • Cyclocondensation with 1,3-bielectrophiles : Fluorinated derivatives can be synthesized using 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and fluorinated 1,3-bielectrophiles under acidic conditions. The tert-butyl group is later removed using 60% sulfuric acid .
  • Two-component reactions : 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with active methylene compounds (e.g., malononitrile) in acetic acid with catalytic HCl to form substituted pyrrolopyridines .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating, often using acetic acid as a solvent .

Key Reaction Conditions :

  • Acid catalysts (HCl, H₂SO₄) for cyclization.
  • Protection/deprotection strategies (e.g., tert-butyl groups).
  • Temperature control (e.g., reflux in acetic acid or microwave irradiation at 100–150°C).

Q. How is this compound characterized structurally?

Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretching at ~2210 cm⁻¹, carbonyl peaks at ~1660 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons appear in the δ 6.3–7.9 ppm range, with NH₂ protons (δ ~5.6 ppm) exchangeable in D₂O .
    • ¹³C NMR: Nitrile carbons resonate at ~115 ppm, while carbonyl carbons appear at ~165 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 434 for a benzoyl-substituted derivative) confirm molecular weight .
  • Elemental Analysis : Validates purity and empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Methodological Answer: Yield optimization involves:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions with aryl boronic acids .
  • Protecting Group Strategy : tert-butyl groups improve regioselectivity during synthesis and are removed post-cyclization using H₂SO₄ .
  • Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yields by 15–20% compared to conventional methods .
  • Solvent Optimization : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates in Suzuki-Miyaura couplings .

Case Study : Substituted derivatives with electron-withdrawing groups (e.g., Cl, CN) require stricter anhydrous conditions to prevent side reactions .

Q. How do substituents influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) or nitrile (CN) groups at positions 3/4 enhance activity as kinase inhibitors by increasing electrophilicity and target binding .
  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) groups improve solubility but may reduce potency unless paired with EWGs .
  • Bicyclic Modifications : Fusing thiophene or furan rings (e.g., thieno[2,3-b]pyridine) broadens activity against metabolic enzymes like AMPK .

Experimental Design :

  • Synthesize derivatives with systematic substituent variations (e.g., 4-Cl, 3,4-diOCH₃).
  • Test in vitro against target enzymes (e.g., kinase inhibition assays) .

Q. How can contradictory spectroscopic data for pyrrolopyridine derivatives be resolved?

Methodological Answer: Common discrepancies and solutions include:

  • Tautomerism : Prototropic shifts in NH-containing derivatives (e.g., 4-amino-substituted compounds) cause variable NMR peaks. Use D₂O exchange or variable-temperature NMR to confirm .
  • Impurity Detection : MS and HPLC identify byproducts (e.g., unreacted starting materials). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations in crowded aromatic regions .

Example : IR spectra of 4-amino derivatives show dual NH₂ stretches (~3335 and 3228 cm⁻¹), which may merge if impurities are present .

Q. What strategies are used to design water-soluble pyrrolopyridine derivatives for in vivo studies?

Methodological Answer:

  • Hydrophilic Substituents : Introduce sulfonamide (-SO₂NH₂) or hydroxyl (-OH) groups at position 3/5 .
  • Prodrug Approach : Convert nitriles to amidoximes (-C(NH₂)=NOH) for enhanced solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability .

Validation : Measure logP values (e.g., <2.5 indicates improved solubility) and conduct pharmacokinetic studies in rodent models .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAQIXNADYAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472605
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517918-95-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-Bromo-7-azaindole XXX (300 mg, 1.52 mmol) in DMF (10 ml), sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and Tetrakis (triphenylphosphine) palladium(0) (100 mg, 0087 mmol) were added. The reaction was placed under argon heated at 125° C. for 48 hours after which the reaction was allowed to cool to ambient temperature before diluting with ethyl acetate and saturated sodium bicarbonate solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×, 150 ml). The organic layers were then combined and washed with saturated bicarbonate solution (3×, 100 ml), before drying over sodium sulfate and evaporate under reduced pressure. The crude material was purified by preparative TLC, eluting with a solution of 70% hexane, 30% ethyl acetate with triethylamine as an additive to yield the titled compound as an off-white solid. (150 mg, M−1=142.0)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine described in Preparation Example R-5 (90 mg, 0.46 mmol), zinc cyanide (80 mg, 0.69 mmol) and tetrakis(triphenylphosphine)palladium(0) (53 mg, 46 μmol) were dissolved in N-methyl-2-pyrrolidinone (2 mL), and the mixture was stirred for 4.5 hours at 110° C. under nitrogen atmosphere. The reaction mixture was cooled to room temperature, water and ethyl acetate were added to the reaction mixture, the organic layer was partitioned, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), and the title compound (48 mg, 0.34 mmol, 73%) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
2 mL
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
53 mg
Type
catalyst
Reaction Step Three
Yield
73%

Synthesis routes and methods III

Procedure details

A mixture of bromide 24 (10.0 g, 50.8 mmol), ZnCl2 (3.58 g, 30.5 mmol), and Pd(PPh3)4 (3.52 g, 3.05 mmol) in DMF (110 mL) was heated at 80° C. overnight. The solvent was evaporated and the residue separated by silicagel chromatography (100 g column) using hexane:ethyl acetate as eluent (gradient elution). The resulting solid was partitioned between water (200 mL)/CH2Cl2 (100 mL) and the aqueous phase extracted with more CH2Cl2 (4×100 mL). The combined organic extracts were dried (MgSO4) and concentrated to give the product as a white solid (5.48 g, 75%), which was used for subsequent reactions without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
3.58 g
Type
catalyst
Reaction Step One
Quantity
3.52 g
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

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